molecular formula C18H23N6O14P3 B13431066 (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate

(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate

Cat. No.: B13431066
M. Wt: 640.3 g/mol
InChI Key: NYGSRIOAXYGEDM-LSCFUAHRSA-N
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Description

The compound (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate is a complex organic molecule with significant biochemical and pharmaceutical relevance. This compound features a purine base, a tetrahydrofuran ring, and multiple phosphoryl groups, making it a versatile molecule in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring. The phosphoryl groups are introduced through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as crystallization, chromatography, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, forming simpler derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates.

Major Products Formed

Scientific Research Applications

(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.

    Biology: Plays a role in studying DNA and RNA interactions and functions.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The phosphoryl groups play a crucial role in its mechanism of action, facilitating binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Similar compounds include other phosphorylated nucleosides and nucleotides, such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP). (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-(methylamino)benzoate is unique due to its specific structure, which confers distinct biochemical properties and potential therapeutic applications.

Properties

Molecular Formula

C18H23N6O14P3

Molecular Weight

640.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate

InChI

InChI=1S/C18H23N6O14P3/c1-20-10-4-2-9(3-5-10)18(26)36-14-13(25)11(6-34-40(30,31)38-41(32,33)37-39(27,28)29)35-17(14)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,30,31)(H,32,33)(H2,19,21,22)(H2,27,28,29)/t11-,13-,14-,17-/m1/s1

InChI Key

NYGSRIOAXYGEDM-LSCFUAHRSA-N

Isomeric SMILES

CNC1=CC=C(C=C1)C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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